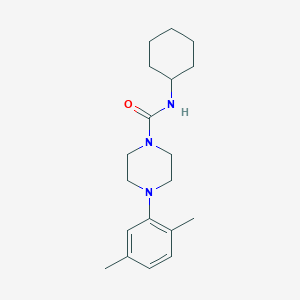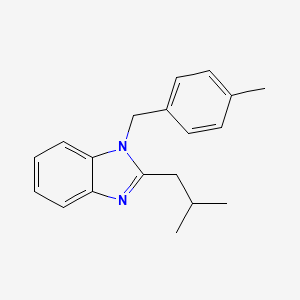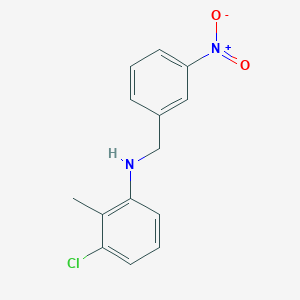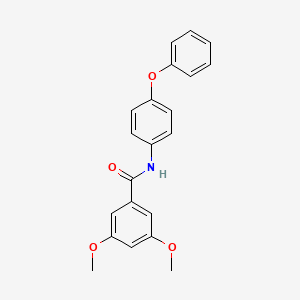
N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the piperazine family. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the degradation of GABA in the brain. GABA is the main inhibitory neurotransmitter in the central nervous system and plays a crucial role in the regulation of neuronal excitability. CPP-115 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide acts as a potent and selective inhibitor of GABA-AT, which is responsible for the degradation of GABA in the brain. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, which can lead to a reduction in neuronal excitability and a decrease in seizure activity. This compound has also been shown to increase the levels of GABA in the amygdala, which is involved in the regulation of anxiety and fear.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which can lead to a reduction in neuronal excitability and a decrease in seizure activity. This compound has also been shown to increase the levels of GABA in the amygdala, which is involved in the regulation of anxiety and fear. In addition, this compound has been shown to increase the levels of GABA in the prefrontal cortex, which is involved in the regulation of attention and working memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for GABA-AT, its ability to increase the levels of GABA in the brain, and its potential therapeutic applications in various neurological and psychiatric disorders. However, this compound also has some limitations for lab experiments, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide, including its potential therapeutic applications in various neurological and psychiatric disorders, its use as a tool for studying the role of GABA in the brain, and its potential use in combination with other drugs for the treatment of drug addiction. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide involves a multi-step process that begins with the reaction of 2,5-dimethylphenylacetonitrile with cyclohexylmagnesium bromide to form the corresponding ketone. The ketone is then reacted with piperazine in the presence of trifluoroacetic acid to yield the desired product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase the levels of GABA in the brain, which can lead to a reduction in neuronal excitability and a decrease in seizure activity. This compound has also been studied for its potential use in the treatment of cocaine addiction, as it has been shown to reduce cocaine-seeking behavior in animal models.
Propiedades
IUPAC Name |
N-cyclohexyl-4-(2,5-dimethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-15-8-9-16(2)18(14-15)21-10-12-22(13-11-21)19(23)20-17-6-4-3-5-7-17/h8-9,14,17H,3-7,10-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLFJJQNHYAHOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B5728158.png)


![3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5728196.png)
![3-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5728199.png)

![2-[benzyl(4-chlorobenzyl)amino]ethanol](/img/structure/B5728217.png)


![2-(2-furyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5728238.png)
